Cas no 1522568-04-2 (Pyridazine, 3-(3-pyrrolidinyl)-)

Pyridazine, 3-(3-pyrrolidinyl)-, is a heterocyclic compound featuring a pyridazine core substituted with a pyrrolidinyl group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused ring system enhances binding affinity in bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzyme inhibitors. The compound’s rigidity and polarity contribute to improved solubility and metabolic stability in drug design. It is also utilized in material science for developing functionalized heterocycles. High purity grades are available for research and industrial applications, ensuring reproducibility in synthetic workflows.
Pyridazine, 3-(3-pyrrolidinyl)- structure
1522568-04-2 structure
商品名:Pyridazine, 3-(3-pyrrolidinyl)-
CAS番号:1522568-04-2
MF:C8H11N3
メガワット:149.193041086197
CID:5982012
PubChem ID:82594696

Pyridazine, 3-(3-pyrrolidinyl)- 化学的及び物理的性質

名前と識別子

    • Pyridazine, 3-(3-pyrrolidinyl)-
    • EN300-6821173
    • 3-(pyrrolidin-3-yl)pyridazine
    • 1522568-04-2
    • インチ: 1S/C8H11N3/c1-2-8(11-10-4-1)7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2
    • InChIKey: KSRWKOAMFZVBQA-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CCNC2)=NN=CC=C1

計算された属性

  • せいみつぶんしりょう: 149.095297364g/mol
  • どういたいしつりょう: 149.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 37.8Ų

じっけんとくせい

  • 密度みつど: 1.102±0.06 g/cm3(Predicted)
  • ふってん: 334.6±30.0 °C(Predicted)
  • 酸性度係数(pKa): 9.62±0.10(Predicted)

Pyridazine, 3-(3-pyrrolidinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6821173-0.05g
3-(pyrrolidin-3-yl)pyridazine
1522568-04-2
0.05g
$1164.0 2023-07-06
Enamine
EN300-6821173-1.0g
3-(pyrrolidin-3-yl)pyridazine
1522568-04-2
1.0g
$1386.0 2023-07-06
Enamine
EN300-6821173-0.25g
3-(pyrrolidin-3-yl)pyridazine
1522568-04-2
0.25g
$1275.0 2023-07-06
Enamine
EN300-6821173-0.1g
3-(pyrrolidin-3-yl)pyridazine
1522568-04-2
0.1g
$1220.0 2023-07-06
Enamine
EN300-6821173-10.0g
3-(pyrrolidin-3-yl)pyridazine
1522568-04-2
10.0g
$5959.0 2023-07-06
Enamine
EN300-6821173-0.5g
3-(pyrrolidin-3-yl)pyridazine
1522568-04-2
0.5g
$1331.0 2023-07-06
Enamine
EN300-6821173-2.5g
3-(pyrrolidin-3-yl)pyridazine
1522568-04-2
2.5g
$2716.0 2023-07-06
Enamine
EN300-6821173-5.0g
3-(pyrrolidin-3-yl)pyridazine
1522568-04-2
5.0g
$4018.0 2023-07-06

Pyridazine, 3-(3-pyrrolidinyl)- 関連文献

Pyridazine, 3-(3-pyrrolidinyl)-に関する追加情報

Recent Advances in the Study of Pyridazine, 3-(3-pyrrolidinyl)- (CAS: 1522568-04-2) in Chemical Biology and Pharmaceutical Research

Pyridazine, 3-(3-pyrrolidinyl)- (CAS: 1522568-04-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its pyridazine core substituted with a pyrrolidinyl group, exhibits unique physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, neurological disorders, and infectious diseases.

One of the most notable advancements in the study of Pyridazine, 3-(3-pyrrolidinyl)- is its application in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous pathological conditions. Researchers have successfully incorporated this compound into the structure of selective kinase inhibitors, demonstrating potent inhibitory activity against specific kinase targets. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of a series of Pyridazine, 3-(3-pyrrolidinyl)- derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy.

In addition to its role in kinase inhibition, Pyridazine, 3-(3-pyrrolidinyl)- has also been investigated for its potential as a modulator of neurotransmitter receptors. The pyrrolidinyl moiety in the compound's structure is reminiscent of pharmacophores found in ligands for G protein-coupled receptors (GPCRs), which are pivotal in neurological and psychiatric disorders. Preliminary in vitro studies have shown that certain derivatives of Pyridazine, 3-(3-pyrrolidinyl)- exhibit affinity for dopamine and serotonin receptors, suggesting their potential utility in the treatment of conditions such as schizophrenia and depression.

The synthetic accessibility of Pyridazine, 3-(3-pyrrolidinyl)- has further fueled its exploration in drug discovery. Recent methodological advancements have enabled the efficient synthesis of this compound and its derivatives through innovative catalytic strategies. For example, a study in Organic Letters reported a palladium-catalyzed cross-coupling reaction that facilitates the introduction of diverse substituents to the pyridazine core, thereby expanding the chemical space for structure-activity relationship (SAR) studies. This synthetic flexibility is crucial for optimizing the pharmacological properties of Pyridazine, 3-(3-pyrrolidinyl)--based drug candidates.

Despite these promising developments, challenges remain in the clinical translation of Pyridazine, 3-(3-pyrrolidinyl)- derivatives. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on leveraging computational modeling and high-throughput screening to identify lead compounds with improved drug-like properties. Additionally, collaborative research initiatives are underway to explore the compound's potential in combination therapies, where it may synergize with existing drugs to enhance therapeutic efficacy.

In conclusion, Pyridazine, 3-(3-pyrrolidinyl)- (CAS: 1522568-04-2) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition to neurotransmitter modulation, underpinned by advances in synthetic chemistry and drug design. Continued research efforts are expected to unlock its full potential, paving the way for the development of novel therapeutics addressing unmet medical needs.

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